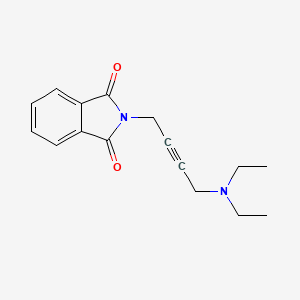
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione
Vue d'ensemble
Description
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione, also known as DEAB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.
Mécanisme D'action
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione binds to the active site of ALDH enzymes and inhibits their activity by preventing the conversion of aldehydes to their corresponding carboxylic acids. This leads to an accumulation of toxic aldehydes in cells, which can cause oxidative stress and DNA damage. In cancer cells, the inhibition of ALDH activity by this compound results in a reduction in the production of antioxidant molecules and an increase in reactive oxygen species (ROS), leading to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. ALDH enzymes are involved in the metabolism of retinoids, which are essential for embryonic development and tissue homeostasis. This compound inhibition of ALDH activity during embryonic development can lead to developmental abnormalities and birth defects. In adults, this compound has been shown to have potential applications in the treatment of alcoholism, as ALDH enzymes are involved in the metabolism of alcohol. This compound can inhibit the metabolism of alcohol, leading to an accumulation of acetaldehyde and unpleasant side effects, which may deter individuals from drinking.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has several advantages for use in lab experiments. It is a potent and specific inhibitor of ALDH enzymes, making it a valuable tool for studying the role of ALDH enzymes in various biological processes. This compound is also readily available and relatively inexpensive, allowing for large-scale experiments. However, this compound has some limitations. Its inhibition of ALDH enzymes is irreversible, which can make it difficult to study the kinetics of ALDH activity. Additionally, this compound can have off-target effects on other enzymes, leading to potential complications in experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione. One area of interest is the development of this compound analogs with improved specificity and potency for ALDH inhibition. These analogs could have potential therapeutic applications in cancer treatment and alcoholism. Another direction for research is the identification of other biological processes that are affected by ALDH inhibition by this compound. This could lead to a better understanding of the role of ALDH enzymes in various diseases and biological processes. Finally, the development of this compound as a tool for identifying cancer stem cells could have significant implications for cancer treatment and prognosis.
Applications De Recherche Scientifique
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has been extensively studied for its potential use in cancer research. ALDH enzymes are overexpressed in many types of cancer, and their inhibition by this compound has been shown to reduce cancer cell proliferation and induce apoptosis. This compound has also been used to identify cancer stem cells, which are thought to be responsible for tumor initiation and resistance to chemotherapy. By inhibiting ALDH activity, this compound can selectively target cancer stem cells and potentially improve cancer treatment outcomes.
Propriétés
IUPAC Name |
2-[4-(diethylamino)but-2-ynyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-17(4-2)11-7-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWGBLHKQDVWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)

![3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde](/img/structure/B2527506.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)


